[(4-Bromophenyl)methyl](diethyl)sulfanium bromide
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Overview
Description
(4-Bromophenyl)methylsulfanium bromide is a chemical compound with the molecular formula C11H16BrS·Br. It is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylsulfanium bromide typically involves the reaction of 4-bromobenzyl chloride with diethyl sulfide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylsulfanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
(4-Bromophenyl)methylsulfanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylsulfanium bromide involves its interaction with nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the sulfur atom undergoes oxidation. These reactions are facilitated by the electron-withdrawing effects of the bromine atom, which increases the electrophilicity of the benzyl carbon .
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromophenyl)methyl]methylsulfanium bromide
- [(4-Bromophenyl)methyl]ethylsulfanium bromide
- [(4-Bromophenyl)methyl]propylsulfanium bromide
Uniqueness
(4-Bromophenyl)methylsulfanium bromide is unique due to its specific combination of a bromophenyl group with a diethylsulfanium moiety. This structure imparts distinct reactivity and properties compared to its analogs, making it valuable in specialized chemical syntheses and research applications .
Properties
CAS No. |
647843-17-2 |
---|---|
Molecular Formula |
C11H16Br2S |
Molecular Weight |
340.12 g/mol |
IUPAC Name |
(4-bromophenyl)methyl-diethylsulfanium;bromide |
InChI |
InChI=1S/C11H16BrS.BrH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CMYZZZQLKPANDZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+](CC)CC1=CC=C(C=C1)Br.[Br-] |
Origin of Product |
United States |
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